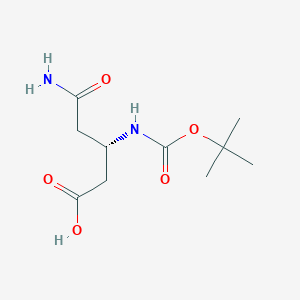

Boc-L-beta-Homoasparagine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Boc-L-beta-Homoasparagine typically involves the protection of the amino group of L-beta-Homoasparagine using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:

- Dissolve L-beta-Homoasparagine in dichloromethane.

- Add triethylamine to the solution.

- Slowly add Boc-Cl to the mixture while maintaining the temperature below 0°C.

- Stir the reaction mixture for several hours at room temperature.

- Quench the reaction with water and extract the product with an organic solvent.

- Purify the product by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the reaction conditions are optimized to minimize waste and reduce production costs .

化学反応の分析

Types of Reactions

Boc-L-beta-Homoasparagine undergoes various chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield L-beta-Homoasparagine.

Coupling Reactions: It can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Substitution Reactions: The amino group can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane.

Coupling: Dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in the presence of a base like N-methylmorpholine.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

Deprotection: L-beta-Homoasparagine.

Coupling: Peptides containing L-beta-Homoasparagine residues.

Substitution: Substituted derivatives of this compound.

科学的研究の応用

Applications in Peptide Synthesis

1. Building Block for Peptides

Boc-L-β-HoAsn serves as an important building block in the synthesis of peptides. Its incorporation into peptide chains can modify the biological activity and stability of the resulting compounds. The β-amino acid structure allows for increased flexibility and resistance to enzymatic degradation compared to α-amino acids.

2. Modulation of Biological Activity

Research has shown that peptides containing Boc-L-β-HoAsn exhibit enhanced binding affinity to certain receptors, making them valuable in drug design. For instance, studies indicate that peptides with β-amino acids can significantly alter their pharmacokinetic properties, leading to improved therapeutic effects .

Case Studies

Case Study 1: Anticancer Peptides

A study investigated the use of Boc-L-β-HoAsn in developing anticancer peptides. The synthesized peptides demonstrated potent cytotoxicity against various cancer cell lines, outperforming traditional α-amino acid-based peptides. The β-homoasparagine residue contributed to the enhanced membrane permeability and cellular uptake of these peptides .

Case Study 2: Antimicrobial Agents

Another research focused on synthesizing antimicrobial peptides using Boc-L-β-HoAsn. The resulting compounds showed significant antibacterial activity against resistant strains of bacteria, highlighting the potential of β-amino acids in combating antibiotic resistance .

Comparison Table of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Peptide Synthesis | Building block for novel peptides | Enhanced stability and flexibility |

| Drug Design | Modulation of biological activity | Improved binding affinity to receptors |

| Anticancer Research | Development of cytotoxic peptides | Outperformed α-amino acid peptides in cytotoxicity |

| Antimicrobial Research | Synthesis of antimicrobial agents | Significant activity against antibiotic-resistant strains |

作用機序

The mechanism of action of Boc-L-beta-Homoasparagine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group prevents unwanted reactions at the amino function, allowing selective reactions at other functional groups. Upon deprotection, the free amino group can participate in various biochemical processes, including enzyme catalysis and protein-protein interactions .

類似化合物との比較

Similar Compounds

Boc-L-asparagine: Similar to Boc-L-beta-Homoasparagine but with a different side chain structure.

Boc-L-glutamine: Another Boc-protected amino acid with a similar protecting group but different side chain.

Boc-L-lysine: Contains a Boc-protected amino group but with a longer side chain.

Uniqueness

This compound is unique due to its specific side chain structure, which imparts distinct chemical and biological properties. Its use in peptide synthesis allows for the incorporation of L-beta-Homoasparagine residues into peptides and proteins, enabling the study of their role in biological systems .

生物活性

Boc-L-beta-Homoasparagine (Boc-L-β-HoAsn) is a noncanonical amino acid that has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and potential applications in peptide synthesis and drug design. This article explores the biological activity of Boc-L-β-HoAsn, including its chemical properties, biological functions, and implications in various research contexts.

Boc-L-β-Homoasparagine has the following chemical characteristics:

- Molecular Formula : C10H18N2O5

- Molecular Weight : 246.26 g/mol

- CAS Number : 336182-03-7

- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group during reactions.

1. Incorporation in Peptides

Boc-L-β-HoAsn serves as an important building block in peptide synthesis. Its incorporation into peptides can enhance stability and alter biological activity. For instance, studies have shown that peptides containing noncanonical amino acids like Boc-L-β-HoAsn can exhibit improved binding affinity to target proteins compared to their canonical counterparts .

2. Case Studies

Several case studies illustrate the biological relevance of Boc-L-β-HoAsn:

- Peptide Affinity Studies : In a study examining structure-affinity relationships, peptides incorporating Boc-L-β-HoAsn demonstrated varying IC50 values, indicating differing affinities for target receptors. For example, a peptide with Boc-L-β-HoAsn had an IC50 of 138 nM, showcasing its potential as a high-affinity ligand .

- Anticancer Activity : Research has indicated that peptides modified with Boc-L-β-HoAsn can exhibit selective cytotoxicity against cancer cell lines. This suggests that the compound may play a role in developing targeted cancer therapies .

The biological mechanisms through which Boc-L-β-HoAsn exerts its effects are still being elucidated. However, it is believed that the compound can influence protein folding, stability, and interactions due to its unique side chain configuration. This property may allow for enhanced specificity in targeting proteins involved in disease processes .

Comparative Analysis of Biological Activity

| Study | Peptide Composition | IC50 (nM) | Biological Activity |

|---|---|---|---|

| Study A | Peptide with Boc-L-β-HoAsn | 138 | High affinity ligand |

| Study B | Peptide without noncanonical amino acid | 290 | Lower affinity |

| Study C | Modified anticancer peptide with Boc-L-β-HoAsn | Varies | Selective cytotoxicity |

特性

IUPAC Name |

(3S)-5-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(4-7(11)13)5-8(14)15/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,16)(H,14,15)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNRBHPDQJCDLT-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。